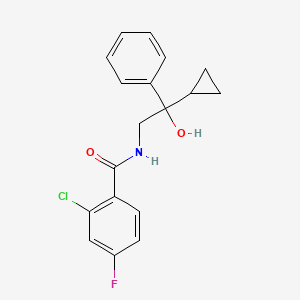

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are key components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

科学的研究の応用

Allosteric Modulation of Receptors

A study by O'Brien et al. (2004) highlights the discovery of CPPHA, a compound that acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in the rat forebrain. This modulation enhances the activity of native receptors without directly activating them, suggesting potential applications in neurological research and therapeutic interventions for conditions influenced by mGluR5 activity (O'Brien et al., 2004).

Intermolecular Interactions in Crystal Engineering

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, exploring their intermolecular interactions, including C–H⋯O, C–H⋯SC, and C–H⋯π, through crystallography and theoretical analysis. These findings underscore the importance of understanding such interactions for designing new materials and pharmaceuticals with desired properties (Shukla et al., 2014).

Fluorescence Detection of Biomolecules

Liu et al. (2015) developed a fluorescent turn-on detection method for cysteine over homocysteine and glutathione, utilizing a compound that undergoes specific reactions with cysteine. This innovative approach could be instrumental in biochemical assays and medical diagnostics for detecting cysteine levels in biological samples (Liu et al., 2015).

Catalytic Synthesis of Organic Compounds

Balkrishna and Kumar (2012) described an efficient copper-catalyzed method for synthesizing 2-hydroxybenzamides from 2-chlorobenzamide substrates in water. This process highlights the utility of catalytic reactions in green chemistry for producing compounds with various functional groups, indicating potential applications in pharmaceutical and chemical manufacturing (Balkrishna & Kumar, 2012).

特性

IUPAC Name |

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-10-14(20)8-9-15(16)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXMDPXLCKQKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2774024.png)

![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2774033.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774039.png)

![4-(4-fluorobenzyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774041.png)